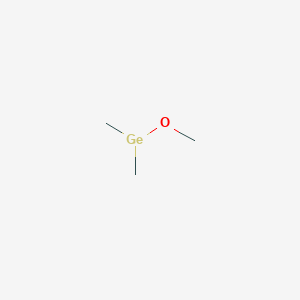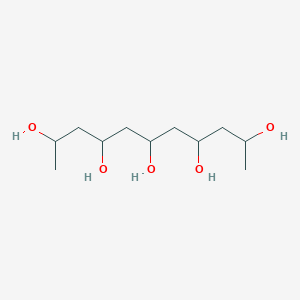![molecular formula C12H12F4N2O4 B14268457 Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- CAS No. 141332-96-9](/img/structure/B14268457.png)
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- is a chemical compound with the molecular formula C₁₂H₁₂F₄N₂O₄ It is known for its unique structure, which includes difluoromethoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- typically involves multiple steps. One common method includes the reaction of 3,4-bis(difluoromethoxy)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanediamide, [2-[3,4-dimethoxyphenyl]ethyl]-: Similar structure but with methoxy groups instead of difluoromethoxy groups.
Ethanediamide, [2-[3,4-dichlorophenyl]ethyl]-: Contains dichloro groups instead of difluoromethoxy groups.
Uniqueness
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
141332-96-9 |
|---|---|
Formule moléculaire |
C12H12F4N2O4 |
Poids moléculaire |
324.23 g/mol |
Nom IUPAC |
N'-[2-[3,4-bis(difluoromethoxy)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C12H12F4N2O4/c13-11(14)21-7-2-1-6(5-8(7)22-12(15)16)3-4-18-10(20)9(17)19/h1-2,5,11-12H,3-4H2,(H2,17,19)(H,18,20) |
Clé InChI |
MSMOZSVBEHEDPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCNC(=O)C(=O)N)OC(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
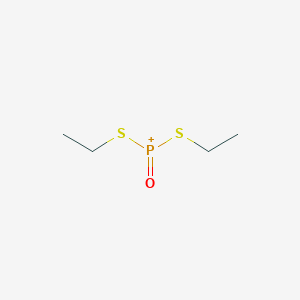
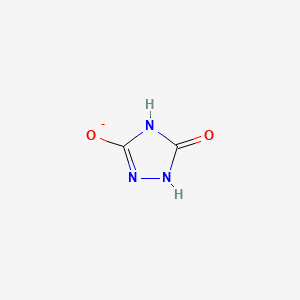
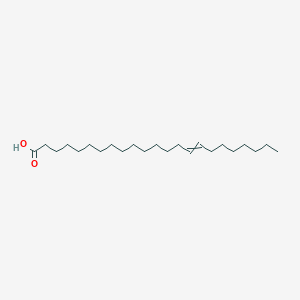
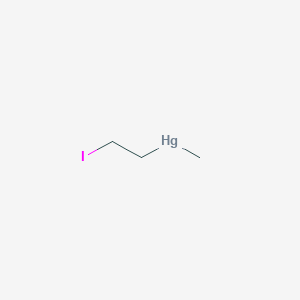
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)



![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)

